molecular formula C11H13N3 B8792909 2-[4-(1H-imidazol-2-yl)phenyl]ethanamine CAS No. 714568-42-0

2-[4-(1H-imidazol-2-yl)phenyl]ethanamine

Cat. No.: B8792909
CAS No.: 714568-42-0
M. Wt: 187.24 g/mol
InChI Key: AIRNLNNMDXJODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-Imidazol-2-yl)phenyl]ethanamine is an aromatic amine featuring a phenyl ring substituted at the para position with a 1H-imidazol-2-yl group and an ethanamine side chain.

Properties

CAS No.

714568-42-0

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[4-(1H-imidazol-2-yl)phenyl]ethanamine

InChI

InChI=1S/C11H13N3/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2,(H,13,14)

InChI Key

AIRNLNNMDXJODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

The table below summarizes key structural differences between 2-[4-(1H-imidazol-2-yl)phenyl]ethanamine and related imidazole-containing ethanamine derivatives:

Compound Name Substituents/Modifications Key Structural Features Evidence ID
This compound Para-phenyl-substituted imidazole (2-position) + ethanamine Aromatic phenyl spacer enhances lipophilicity; imidazole enables H-bonding.
Histamine (2-(1H-Imidazol-4-yl)ethanamine) Imidazole (4-position) directly attached to ethanamine Smaller, more polar; critical for H1/H2 receptor activation.
1-(5-Phenyl-1H-imidazol-2-yl)ethanamine Phenyl group at imidazole 5-position + ethanamine Steric hindrance at imidazole 5-position may alter receptor selectivity.
2-(1-Trityl-1H-imidazol-4-yl)ethanamine Trityl (triphenylmethyl) protective group at imidazole 1-position Bulky trityl group reduces reactivity; used in synthetic intermediates.
Isotonitazene Benzimidazole core + nitro group + diethylaminoethyl chain Opioid receptor agonism due to nitro and benzimidazole groups.

Positional Isomerism and Functional Impact

  • Imidazole Substitution Position: The target compound’s imidazole substitution at the 2-position (vs. histamine’s 4-position) may reduce affinity for histamine receptors but increase selectivity for other targets (e.g., adenosine receptors) .

Pharmacological Profiles

Receptor and Enzyme Interactions

Compound Biological Activity Mechanism/Receptor Target Evidence ID
Histamine Neurotransmitter; H1/H2 receptor agonist Immune response, gastric acid secretion
Isotonitazene μ-opioid receptor agonist Analgesia, respiratory depression
KSP Inhibitors (S52–S55) Anti-tumor activity via kinesin spindle protein inhibition Mitotic arrest in cancer cells
Target Compound (Inferred) Potential adenosine receptor modulation (structural similarity to –2 compounds) Neurological or anti-inflammatory effects

Selectivity and Potency

  • Histamine vs. Target Compound : The phenyl spacer in the target compound likely reduces polar interactions with histamine receptors but may improve blood-brain barrier penetration .
  • Nitroimidazole Derivatives () : Nitro groups enhance redox activity, useful in antiparasitic or radiosensitizing agents, unlike the target compound’s simpler imidazole.

Physicochemical Properties

Property This compound Histamine Diphosphate 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine
Molecular Weight ~229 g/mol (estimated) 307 g/mol ~229 g/mol
Solubility Moderate (lipophilic phenyl group) High (phosphate salt) Low (hydrophobic phenyl substituent)
logP (Estimated) ~1.8 ~0.2 ~2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.